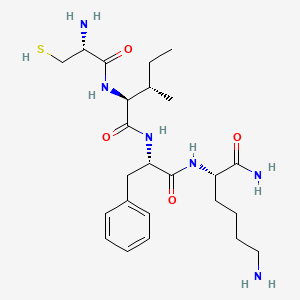![molecular formula C17H19NO2S B12528161 N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide CAS No. 666847-12-7](/img/structure/B12528161.png)
N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide is a chemical compound that features a benzyl group, a hydroxyphenyl group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide typically involves the reaction of benzylamine with 2-bromoethyl acetate, followed by the introduction of the 4-hydroxyphenylsulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N-{2-[(4-methoxyphenyl)sulfanyl]ethyl}acetamide
- N-Benzyl-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide
- N-Benzyl-N-{2-[(4-nitrophenyl)sulfanyl]ethyl}acetamide
Uniqueness
N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical reactivity and biological activity. This differentiates it from similar compounds that have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
666847-12-7 |
|---|---|
Molekularformel |
C17H19NO2S |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-benzyl-N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide |
InChI |
InChI=1S/C17H19NO2S/c1-14(19)18(13-15-5-3-2-4-6-15)11-12-21-17-9-7-16(20)8-10-17/h2-10,20H,11-13H2,1H3 |
InChI-Schlüssel |
FGNDONDOMNZJBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCSC1=CC=C(C=C1)O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)
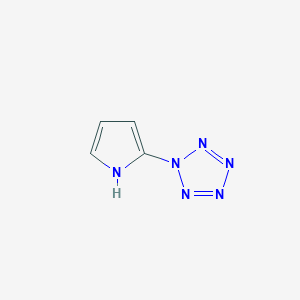
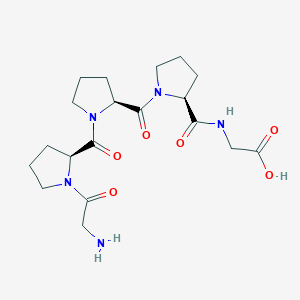
![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)

![2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12528123.png)
![N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B12528125.png)
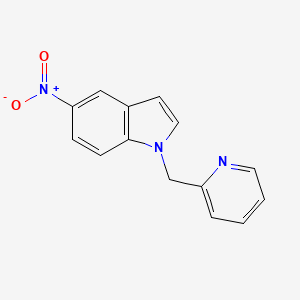
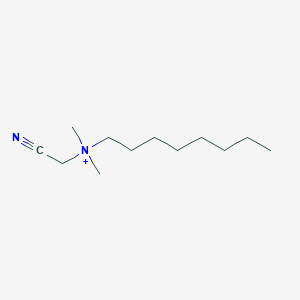
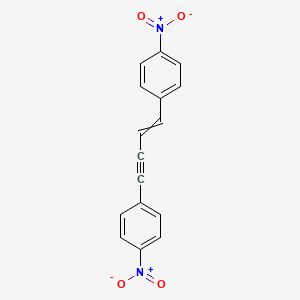
![Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12528147.png)

